1H-Indazole-3-carbonyl chloride
Overview
Description
1H-Indazole-3-carbonyl chloride is a chemical compound with the molecular formula C8H5ClN2O It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indazole-3-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1H-indazole-3-carboxylic acid with thionyl chloride (SOCl2). The reaction typically proceeds under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process often includes steps for purification, such as distillation or recrystallization, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1H-Indazole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to 1H-indazole-3-carboxaldehyde or 1H-indazole-3-carboxylic acid under specific conditions.
Oxidation Reactions: Although less common, it can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines (e.g., aniline) in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) may be used under controlled conditions.
Major Products Formed:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Scientific Research Applications
1H-Indazole-3-carbonyl chloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Used in the development of bioactive molecules that can interact with biological targets.
Medicine: Investigated for its potential in drug discovery, particularly in the synthesis of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 1H-Indazole-3-carbonyl chloride exerts its effects depends on its application. In medicinal chemistry, it often acts as a precursor to bioactive compounds that target specific enzymes or receptors. The molecular targets and pathways involved can vary widely but typically include interactions with proteins or nucleic acids, leading to modulation of biological processes.
Comparison with Similar Compounds
1H-Indazole-3-carbonyl chloride can be compared with other indazole derivatives such as:
1H-Indazole-3-carboxylic acid: A precursor in the synthesis of this compound.
1H-Indazole-3-carboxaldehyde: Another derivative with different reactivity and applications.
1H-Indazole-3-carboxamide: Used in similar contexts but with distinct properties and uses.
Uniqueness: this compound is unique due to its reactivity as an acyl chloride, making it a versatile intermediate in organic synthesis. Its ability to form various derivatives through simple reactions enhances its utility in research and industrial applications.
By understanding the properties, preparation methods, and applications of this compound, researchers can better utilize this compound in their work, contributing to advancements in multiple scientific fields.
Properties
IUPAC Name |
1H-indazole-3-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8(12)7-5-3-1-2-4-6(5)10-11-7/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKBPSWOVQPFRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90631226 | |
Record name | 1H-Indazole-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90631226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72083-74-0 | |
Record name | 1H-Indazole-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90631226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.